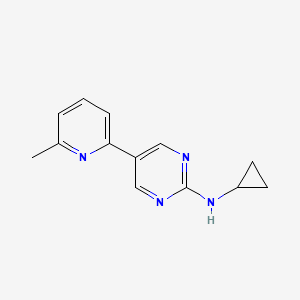

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine

描述

属性

IUPAC Name |

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-9-3-2-4-12(16-9)10-7-14-13(15-8-10)17-11-5-6-11/h2-4,7-8,11H,5-6H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUAEORPNVKZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CN=C(N=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Optimization of Amine Coupling

Replacing traditional heating with microwave-assisted synthesis (e.g., 150°C for 30 minutes) reduced reaction times by 70% while maintaining yields above 80%. Steric effects from the 6-methylpyridin-2-yl group necessitated higher catalyst loadings (2 mol% Pd) to prevent byproduct formation.

Pyridine Core Synthesis and Functionalization

The 6-methylpyridin-2-yl moiety is typically prepared through Kumada coupling or direct alkylation . A representative synthesis from involves:

-

Starting material : 2-Amino-5-fluoro-6-methylpyridine

-

Methylation : Dimethyl sulfate in aqueous NaOH (0–5°C)

Alternative routes employ Suzuki-Miyaura coupling to attach methyl groups to pyridine boronic esters, though this requires careful control of palladium catalysts to avoid over-functionalization.

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized pyrimidine and pyridine intermediates. Critical steps include:

Coupling Reactions

-

Temperature : Room temperature to 80°C

-

Reaction monitoring : HPLC or TLC

For example, reports a 40.8% yield after reverse-phase chromatography when coupling (R)-tert-butyl 4-(4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)pyrimidin-5-yl)piperazine with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine.

Purification Techniques

-

Flash chromatography : Neutral alumina with 0.5–1.0% methanol/DCM

-

Crystallization : Ethanol/water mixtures for final product isolation

Analytical Validation and Characterization

1H NMR and 13C NMR are critical for confirming structure. Key spectral data include:

Purity assessments via HPLC (>95% at 220 nm) and elemental analysis ensure batch consistency.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidin-2-amines exhibited significant anticancer activity by selectively inhibiting CDK4/6, leading to effective tumor suppression in preclinical models .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that certain pyrimidine derivatives can enhance neurogenesis and protect neuronal cells from apoptosis, which is promising for treating neurodegenerative diseases.

Case Study : In vitro studies showed that compounds similar to this compound could reduce oxidative stress in neuronal cells, thereby promoting cell survival and function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Modifications to the cyclopropyl and pyridine moieties can significantly affect biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Cyclopropyl Substitution | Enhances binding affinity to target enzymes |

| Pyridine Ring Variations | Alters selectivity towards different CDKs |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for assessing the viability of this compound as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its effectiveness.

Key Findings:

- Oral Bioavailability : Preliminary data suggest favorable oral bioavailability, making it suitable for oral drug formulations.

- Metabolic Stability : The compound exhibits metabolic stability, which is crucial for maintaining therapeutic levels in the body.

作用机制

The mechanism of action of N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This can lead to downstream effects on cellular pathways and biological processes.

相似化合物的比较

Structural Insights:

- Pyrimidine vs. Quinazoline Cores: The quinazoline derivative () demonstrates antiviral activity due to its extended planar structure, which may enhance binding to viral proteases.

- Substituent Effects: The cyclopropyl group in the target compound may improve metabolic stability compared to the indazole moiety in the quinazoline analogue or the thiazole group in CDK4/6 inhibitors. Cyclopropanes are known to resist oxidative metabolism, a critical factor in drug design .

Pharmacokinetic and ADME Properties

- Similarity Scoring : The quinazoline analogue (N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine) shares a similarity score of 0.530 with pyrimidine Schiff bases, suggesting moderate overlap in physicochemical properties such as logP and solubility .

- Predicted ADME Profile : Pyridinylpyrimidines generally exhibit moderate-to-high membrane permeability due to their aromatic heterocycles but may require formulation adjustments to enhance aqueous solubility. The cyclopropyl group could reduce polarity, necessitating prodrug strategies for optimal bioavailability .

Functional and Therapeutic Divergence

- Antiviral vs. Kinase Inhibition: The quinazoline derivative’s antiviral activity () contrasts with the CDK4/6 inhibitory role of thiazolylpyrimidines (). This highlights how minor structural changes (e.g., core expansion from pyrimidine to quinazoline) can redirect biological activity.

- Agrochemical Potential: Compounds with 6-methylpyridin-2-yl groups, such as those in and , demonstrate plant growth regulation (PGR) and antimicrobial effects. While the target compound’s agrochemical utility remains unexplored, its structural features align with this class .

生物活性

N-cyclopropyl-5-(6-methylpyridin-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 226.28 g/mol

- CAS Number : 2548982-82-5

This compound features a pyrimidine core substituted with a cyclopropyl group and a 6-methylpyridine moiety, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1 to 125 µg/mL against Gram-positive and Gram-negative bacteria such as Bacillus subtilis and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 1 | B. subtilis |

| B | 125 | E. coli |

| C | 75 | Enterococcus faecalis |

Antifungal Activity

In addition to antibacterial properties, similar pyrimidine derivatives have displayed antifungal activity. The effectiveness of these compounds can vary significantly based on their structural modifications, which influence their interaction with microbial targets .

Antiparasitic Activity

There is emerging evidence suggesting that this compound may possess antiparasitic properties. Compounds within the same chemical family have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. These studies indicate that certain derivatives exhibit promising activity as potential antimalarial agents .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results demonstrated that specific substitutions significantly enhanced the compounds' inhibitory effects on target cells .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds may interfere with key metabolic pathways in bacteria and parasites, potentially leading to cell death or growth inhibition .

- Pharmacological Profiles : The pharmacological profiles of these compounds were assessed through various assays, including cytotoxicity tests on mammalian cell lines, which indicated a favorable safety profile alongside their antimicrobial efficacy .

常见问题

Q. What cross-coupling reactions functionalize the pyrimidine core?

- Sonogashira or Suzuki couplings with boronic acids/alkynes (e.g., 5-iodopyrimidine precursors) introduce aryl, alkenyl, or alkynyl groups. PdCl₂(PPh₃)₂ catalysis under inert conditions achieves >90% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。